molecular formula C12H15ClFNO3 B1456156 Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 753403-75-7

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456156
CAS RN: 753403-75-7
M. Wt: 275.7 g/mol
InChI Key: VBHNZBRWVMYTSL-ACMTZBLWSA-N
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Description

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as 4-Fluoro-2-methyl-2-pyrrolidine carboxylic acid methyl ester hydrochloride, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two mirror image forms, and is used as a reagent in organic synthesis. This compound has been studied for its various biochemical and physiological effects, and its potential use in laboratory experiments.

Scientific Research Applications

Chemical Sensing

4-Methyl-2,6-diformylphenol (DFP) derivatives, including compounds like Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, serve as vital platforms in developing chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules. The high sensitivity and selectivity of DFP-based chemosensors have been extensively documented, demonstrating their broad potential in chemical sensing applications (Roy, 2021).

Environmental Monitoring

Research on phenoxy herbicides, which are structurally related to Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, has shown their sorption behavior in the environment. Understanding how these compounds interact with soil and other environmental components is crucial for assessing their environmental fate and developing strategies for their removal or management. This research helps in understanding the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).

Biopolymer Modification

Compounds structurally related to Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride have been utilized in modifying biopolymers such as xylan, leading to the development of novel biopolymer ethers and esters. These modifications impart specific properties to the biopolymers, enhancing their potential applications in various fields, including drug delivery and antimicrobial agents (Petzold-Welcke et al., 2014).

properties

IUPAC Name

methyl (2S,4S)-4-(4-fluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNZBRWVMYTSL-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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